1-Phenyl-1,3-octadecanedione is an organic compound classified as an aromatic ketone. It belongs to the broader class of alkyl-phenylketones, which are characterized by the presence of a ketone functional group substituted by an alkyl group and a phenyl group. The molecular formula is C24H38O2 .
The molecular structure of 1-Phenyl-1,3-octadecanedione consists of a long carbon chain with a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) at one end and a ketone functional group (a carbon double-bonded to an oxygen) at the other . The molecular formula is C24H38O2, with an average mass of 358.557 Da and a monoisotopic mass of 358.287170 Da .
1-Phenyl-1,3-octadecanedione has a molecular weight of 358.6 g/mol . It has a high XLogP3-AA value of 8.8, indicating that it is very hydrophobic . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 17 rotatable bonds, suggesting a high degree of flexibility .
1-Phenyloctadecane-1,3-dione is synthesized primarily through organic synthesis methods, notably the Friedel-Crafts acylation reaction. It is used in a variety of scientific fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in drug design and specialty chemical production .
The most common method for synthesizing 1-Phenyloctadecane-1,3-dione involves Friedel-Crafts acylation, where benzene reacts with octadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction typically requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
The molecular structure of 1-Phenyloctadecane-1,3-dione features:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of the ketone groups and the phenyl substituent. The chemical shifts observed in NMR provide insights into the electronic environment around the hydrogen atoms in the molecule .
1-Phenyloctadecane-1,3-dione can participate in several types of chemical reactions:
The reactions yield various products:
The mechanism of action for 1-Phenyloctadecane-1,3-dione involves its interaction with biological molecules through hydrogen bonding or nucleophilic addition reactions facilitated by its ketone groups. The aromatic nature of the phenyl ring allows for π-π interactions with aromatic amino acids in proteins, influencing biochemical pathways and protein functions. This interaction may lead to modulation of enzyme activity or receptor signaling pathways .
1-Phenyloctadecane-1,3-dione has diverse applications across various fields:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3